MB-VC-Mgba -

MB-VC-Mgba

Catalog Number: EVT-12559110
CAS Number:
Molecular Formula: C56H65ClN12O10
Molecular Weight: 1101.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

MB-VC-Mgba is a compound of interest within the field of medicinal chemistry and biochemistry. It has gained attention due to its potential applications in drug development and therapeutic interventions. The compound is categorized under a specific class of chemical entities that exhibit unique biological activities, making it a subject of various research studies.

Classification

MB-VC-Mgba can be classified as a small molecule compound, potentially acting as an inhibitor or modulator within biochemical pathways. Its classification within pharmacological categories may vary based on its specific interactions with biological targets.

Synthesis Analysis

Methods

The synthesis of MB-VC-Mgba typically involves several chemical reactions, which may include:

  1. Coupling Reactions: These reactions form the backbone of the compound, linking various functional groups.
  2. Functionalization: Introduction of specific functional groups that enhance the biological activity or solubility of the compound.

Technical Details

The synthesis process often requires precise control over reaction conditions such as temperature, pH, and reaction time to ensure high yield and purity. Analytical techniques like High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are commonly employed to monitor the progress and confirm the structure of the synthesized compound.

Molecular Structure Analysis

Structure

The molecular structure of MB-VC-Mgba can be elucidated using spectroscopic methods. While specific structural data is not provided in the search results, compounds in this class typically exhibit complex arrangements that facilitate interaction with biological targets.

Data

Structural analysis often includes:

  • Molecular Weight: Determined through mass spectrometry.
  • Functional Groups: Identified through infrared spectroscopy and NMR.
  • 3D Conformation: Studied using computational modeling techniques.
Chemical Reactions Analysis

Reactions

MB-VC-Mgba may participate in various chemical reactions, including:

  1. Enzyme Inhibition: Acting as a reversible or irreversible inhibitor for specific enzymes.
  2. Substitution Reactions: Where functional groups are replaced or modified to enhance activity.

Technical Details

The kinetics of these reactions can be characterized using Michaelis-Menten kinetics or other relevant models to determine parameters such as KmK_m (Michaelis constant) and VmaxV_{max} (maximum velocity).

Mechanism of Action

Process

The mechanism of action for MB-VC-Mgba likely involves interaction with target proteins or enzymes, leading to modulation of their activity. This could include:

  1. Binding Affinity: The strength with which MB-VC-Mgba binds to its target.
  2. Conformational Changes: Induced changes in the target protein that affect its function.

Data

Quantitative data regarding binding affinities can be obtained through assays such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC).

Physical and Chemical Properties Analysis

Physical Properties

Common physical properties include:

  • Solubility: Typically assessed in various solvents to determine formulation compatibility.
  • Stability: Evaluated under different environmental conditions (e.g., temperature, light exposure).

Chemical Properties

Chemical properties such as reactivity, pH stability, and potential degradation pathways are crucial for understanding the behavior of MB-VC-Mgba in biological systems.

Applications

Scientific Uses

MB-VC-Mgba has potential applications in:

  1. Drug Development: As a lead compound for designing new therapeutics targeting specific diseases.
  2. Biochemical Research: To study enzyme mechanisms and cellular pathways.

Research efforts continue to explore its efficacy and safety profiles in preclinical studies, aiming to translate findings into clinical applications.

Molecular Design Rationale of MB-VC-MGBA Conjugate Architecture

Introduction to Antibody-Drug Conjugates (ADCs)

Antibody-Drug Conjugates (ADCs) represent a pioneering class of biopharmaceuticals engineered to selectively deliver potent cytotoxic agents to tumor cells. These complex molecules comprise three integral components:

  • A monoclonal antibody (MAb) targeting a tumor-associated surface antigen
  • A cytotoxic payload (drug) with high cell-killing activity
  • A specialized chemical linker connecting the antibody and payload [4]

The design objective centers on maximizing tumor-specific cytotoxicity while minimizing off-target effects. MB-VC-MGBA exemplifies this approach by integrating a DNA-alkylating agent (MGBA) with a protease-cleavable linker (MB-VC), creating a conjugate optimized for intracellular drug release [1] [3].

Table 1: Core Components of ADCs

ComponentFunctionExample in MB-VC-MGBA
Monoclonal AntibodyTargets tumor-specific antigensNot fully specified in sources
LinkerConnects antibody/payload; controls stability & releaseMB-VC (Valine-Citrulline dipeptide)
PayloadEradicates tumor cellsMGBA (DNA minor-groove binding alkylator)

MGBA Payload: Mechanism of Action

MGBA (minor-groove-binding DNA-alkylating agent) is a highly potent cytotoxic payload that binds DNA's minor groove and induces irreversible alkylation. This mechanism:

  • Triggers DNA strand cross-linking and double-strand breaks
  • Disrupts DNA replication and transcription
  • Exhibits picomolar-range cytotoxicity, making it suitable for targeting heterogeneous tumors [1] [3]

Compared to microtubule-targeting ADC payloads (e.g., auristatins, maytansines), DNA-alkylating agents like MGBA offer complementary mechanisms to overcome resistance in proliferating and quiescent cancer cells.

VC Linker: Structure and Function

The MB-VC linker employs a dipeptide motif (valine-citrulline) optimized for:

  • Plasma stability: Maintains conjugate integrity during circulation
  • Tumor-specific activation: Cleaved by lysosomal proteases (e.g., cathepsin B) after ADC internalization
  • Controlled payload release: Enables selective intracellular drug activation [4]

This protease-sensitive design exploits the elevated protease activity in tumor lysosomes, minimizing premature payload release in healthy tissues. The linker incorporates a p-aminobenzylcarbamate (PABC) spacer that facilitates self-immolation upon cleavage, releasing free MGBA [4].

Table 2: Molecular Specifications of MB-VC-MGBA

ParameterValueSource
CAS Number932744-62-2 [3]
Molecular FormulaC₅₆H₆₅ClN₁₂O₁₀ [3]
Molecular Weight1101.64 g/mol [3]
Purity≥98% [1]
Drug ClassDNA-alkylating agent [1] [3]

Conjugate Architecture and Synergistic Design

MB-VC-MGBA's architecture demonstrates three synergistic design elements:

Antibody-Payload Matching

The monoclonal antibody component targets antigens with:

  • High surface density on tumor cells (>10⁵ copies/cell)
  • Efficient internalization kinetics
  • Limited expression on critical healthy tissuesThough the specific antibody is undisclosed in sources, published ADC targets (e.g., HER2, PSMA, CD79b) inform potential candidates [4].

Linker-Payload Compatibility

The VC linker's hydrophilicity counterbalances MGBA's hydrophobicity, improving:

  • Conjugate solubility
  • Plasma pharmacokinetics
  • Drug-to-antibody ratio (DAR) optimizationThis balance reduces aggregation and enhances tumor uptake [3] [4].

Controlled Drug Release

The integrated MB-VC-MGBA structure enables:

  • Antigen-mediated ADC internalization
  • Lysosomal trafficking and linker cleavage
  • Free MGBA diffusion into nucleus
  • DNA alkylation and tumor cell apoptosisThis multi-step targeting minimizes systemic exposure to active MGBA [1] [4].

Table 3: Evolution of ADC Linker Technologies

Linker TypeRelease MechanismAdvantagesLimitations
HydrazoneAcid-cleavableSimple chemistryPremature release in plasma
DisulfideThiol-cleavageIntracellular activationSerum instability
Peptide (e.g., VC)Protease-cleavableTumor-specific activationRequires internalizing antibodies
Non-cleavableLysosomal degradationHigh plasma stabilityLimited payload options

Structural and Chemical Characterization

Key molecular features of MB-VC-MGBA include:

  • Chlorine-containing alkylating group: Critical for DNA nucleophile attack (evident in molecular formula C₅₆H₆₅ClN₁₂O₁₀) [3]
  • Asymmetric carbon centers: Indicated by stereochemical notation (@H) in SMILES string, suggesting engineered chiral specificity [3]
  • Multiple amide bonds: Facilitate protease recognition and cleavage at VC site
  • Aromatic systems: Stabilize DNA minor-groove binding [1]

The SMILES notation confirms structural complexity:ClC@HC(C2=CC=CC=C2C(OC(N(CC3)CCN3C)=O)=C4)=C4N1C(C5=CC6=CC(NC(C(C=C7)=CC=C7NC(@HNC(@HNCCNC(CCCNC(C8=O)C(C=C8)=O)=O)=O)=O)=CC=C6N5)=O [3]

This architecture balances payload potency, linker cleavability, and antibody compatibility – a cornerstone of modern ADC design [1] [3] [4].

Properties

Product Name

MB-VC-Mgba

IUPAC Name

[(1S)-3-[5-[[4-[[(2S)-5-(carbamoylamino)-2-[[(2S)-2-[2-[4-(2,5-dioxopyrrol-1-yl)butanoylamino]ethylamino]-3-methylbutanoyl]amino]pentanoyl]amino]benzoyl]amino]-1H-indole-2-carbonyl]-1-(chloromethyl)-1,2-dihydrobenzo[e]indol-5-yl] 4-methylpiperazine-1-carboxylate

Molecular Formula

C56H65ClN12O10

Molecular Weight

1101.6 g/mol

InChI

InChI=1S/C56H65ClN12O10/c1-33(2)50(60-22-21-59-46(70)11-7-23-68-47(71)18-19-48(68)72)53(75)65-42(10-6-20-61-55(58)77)52(74)62-37-14-12-34(13-15-37)51(73)63-38-16-17-41-35(28-38)29-43(64-41)54(76)69-32-36(31-57)49-40-9-5-4-8-39(40)45(30-44(49)69)79-56(78)67-26-24-66(3)25-27-67/h4-5,8-9,12-19,28-30,33,36,42,50,60,64H,6-7,10-11,20-27,31-32H2,1-3H3,(H,59,70)(H,62,74)(H,63,73)(H,65,75)(H3,58,61,77)/t36-,42+,50+/m1/s1

InChI Key

LWUVZRWVARAEMO-MUYWJSLASA-N

Canonical SMILES

CC(C)C(C(=O)NC(CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)NC(=C3)C(=O)N4CC(C5=C4C=C(C6=CC=CC=C65)OC(=O)N7CCN(CC7)C)CCl)NCCNC(=O)CCCN8C(=O)C=CC8=O

Isomeric SMILES

CC(C)[C@@H](C(=O)N[C@@H](CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)NC(=C3)C(=O)N4C[C@H](C5=C4C=C(C6=CC=CC=C65)OC(=O)N7CCN(CC7)C)CCl)NCCNC(=O)CCCN8C(=O)C=CC8=O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.